Dauricine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

小檗碱是一种植物代谢产物,化学分类为酚类、芳香醚和异喹啉生物碱。 小檗碱已被研究用于其潜在的药理特性,包括抗炎、抗肿瘤和神经保护作用 .

准备方法

合成路线和反应条件: 小檗碱最早由亀谷哲二和福本敬一郎于 1964 年使用阿恩特-艾斯特反应和比希勒-纳皮尔斯基反应合成 . 合成涉及多个步骤,包括异喹啉中间体的形成以及随后偶联形成双苄基异喹啉结构。

工业生产方法: 尽管小檗碱没有大规模的工业生产方法,但它主要从黄连属植物和加拿大黄连的根茎中提取。 提取过程涉及溶剂提取,然后使用色谱技术进行纯化 .

化学反应分析

Metabolic Pathways

Dauricine undergoes hepatic metabolism primarily mediated by CYP3A4 , producing multiple metabolites . The major metabolite is N-desmethyl this compound (N-ddau) , while others include hydroxylated and quinone methide derivatives linked to cytotoxicity .

Key Metabolites and Enzymatic Reactions:

CYP3A4 Inhibition : Pretreatment with ketoconazole (a CYP3A inhibitor) reduces quinone methide formation, mitigating pulmonary and hepatic toxicity .

Pharmacokinetic Reactivity

This compound’s pharmacokinetics follow a two-compartment model , with rapid distribution (T₁/₂α: 0.049 h) and slow elimination (T₁/₂β: 2.7 h) . Bioavailability varies by administration route:

| Route | Dose (mg/kg) | T₁/₂ (h) | AUC₀–∞ (ng·h/mL) | CL/F (L/h) | Reference |

|---|---|---|---|---|---|

| Intravenous | 5.0 | 7.172 | 1,315.76 | 34.855 | |

| Oral | 60 | 3.57 | 53.0 | 1,168 |

Bioavailability : Oral bioavailability is 55.4% due to first-pass metabolism .

Electrophilic Reactivity and Toxicity

This compound’s metabolism generates electrophilic quinone methide intermediates , which form protein/DNA adducts, triggering apoptosis and organ toxicity .

Chemical Modifications for Therapeutic Optimization

Derivatives like GO-loaded this compound (graphene oxide conjugate) enhance blood-brain barrier penetration, improving efficacy in Alzheimer’s models .

Analytical Detection Methods

-

LC-MS/MS : Quantifies this compound in plasma with linearity (2–600 ng/mL) and precision (RSD <13%) .

-

RP-HPLC : Measures pharmacokinetic parameters in beagle dogs (T₁/₂β: 2.7 h) .

Reaction with SARS-CoV-2 Spike Protein

This compound binds the SARS-CoV-2 Spike-ACE2 complex (B.1.1.529 variant) at a docking score of −8.3 kcal/mol, inhibiting viral entry .

科学研究应用

Neuroprotection

Dauricine has shown significant neuroprotective effects in various models of neurodegenerative diseases. Research indicates that it can reduce the accumulation of amyloid-beta (Aβ) and inhibit the hyperphosphorylation of tau proteins, which are critical in Alzheimer's disease pathology.

- Mechanism : this compound modulates pathways involving protein phosphatase 2A and cyclin-dependent kinase 5, contributing to its protective effects against neurotoxicity .

Anti-Cancer Activity

This compound exhibits potent anti-cancer properties by inhibiting the proliferation of various cancer cell lines. It has been shown to reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapy.

- Mechanism : The compound regulates Bcl-2 family proteins through mitochondrial pathways and induces apoptosis in cancer cells .

Anti-Inflammatory Effects

This compound has demonstrated considerable anti-inflammatory activity, particularly in conditions involving endothelial dysfunction. It effectively suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses.

- Case Study : In an animal model of lipopolysaccharide-induced acute lung injury, this compound significantly reduced inflammation markers such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) .

Cardiovascular Health

The compound also displays antihypertensive and anti-arrhythmic properties, making it a candidate for treating cardiovascular diseases.

- Study Findings : this compound has been shown to alleviate endothelial inflammation and protect against ischemia-reperfusion injury in cardiac tissues .

Table 1: Summary of this compound's Pharmacological Activities

Table 2: Case Studies on this compound's Efficacy

作用机制

小檗碱通过多种分子靶标和通路发挥其作用:

诱导细胞凋亡: 小檗碱通过抑制 NF-κB 信号通路诱导细胞凋亡,从而减少癌细胞的增殖和侵袭.

离子通道阻滞: 它阻断心脏跨膜钠、钾和钙离子电流,有助于其抗心律失常作用.

抗炎作用: 小檗碱抑制 NF-κB 通路的激活,减少炎症和氧化应激.

相似化合物的比较

小檗碱属于双苄基异喹啉生物碱家族,其中包括小檗碱和异小檗碱等化合物 . 与这些化合物相比,小檗碱的独特之处在于其强大的脂溶性和能够快速分布在体内,导致器官中的药物浓度高于血浆 .

类似化合物:

小檗碱: 以其抗炎和抗病毒特性而闻名。

异小檗碱: 表现出类似的抗炎和抗肿瘤活性.

小檗碱独特的药代动力学特性和多种药理活性使其成为进一步研究和开发的重点化合物。

属性

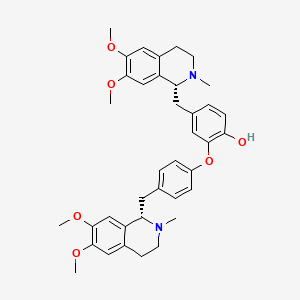

分子式 |

C38H44N2O6 |

|---|---|

分子量 |

624.8 g/mol |

IUPAC 名称 |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32+/m0/s1 |

InChI 键 |

AQASRZOCERRGBL-AJQTZOPKSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

手性 SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

规范 SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

Pictograms |

Irritant |

同义词 |

4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol dauricine dauricine monohydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。